((Difluoromethyl)sulfonyl)benzene
Overview
Description
"(Difluoromethyl)sulfonyl)benzene" is a chemical compound of significant interest in organic chemistry, especially for its unique structural and chemical properties that make it a versatile intermediate in the synthesis of various organic compounds. Its analysis includes synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "(Difluoromethyl)sulfonyl)benzene" often involves reactions such as sulfonation, fluorination, and metalation. For example, a novel synthesis approach for preparing five-membered heterocycles containing the sulfonyl group via dilithiation followed by reaction with gem-dihalo compounds, esters, or acyl halides demonstrates the versatility of sulfonyl benzene derivatives in organic synthesis (Cabiddu et al., 1993).
Molecular Structure Analysis
The molecular structure of sulfonyl benzene derivatives, including "(Difluoromethyl)sulfonyl)benzene," can be characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Studies often employ density functional theory (DFT) calculations to predict and compare molecular geometry and vibrational frequencies with experimental data, providing insights into the stability and electronic properties of these compounds (Sarojini et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "(Difluoromethyl)sulfonyl)benzene" derivatives showcase their reactivity towards various organic synthesis applications. For instance, photocatalytic methods have been developed for the sulfonylation of benzylic C-H bonds, highlighting the compound's role in introducing sulfonyl groups into aromatic compounds through innovative reaction pathways (Gong et al., 2018).
Physical Properties Analysis
The physical properties of "(Difluoromethyl)sulfonyl)benzene" and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various chemical processes. These properties are often determined through empirical studies and contribute to the understanding of the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic reactions, are essential aspects of "(Difluoromethyl)sulfonyl)benzene" research. Studies on the synthesis and reactivity of difluoroacetoxy-containing sulfoximines provide insight into the electrophilic and nucleophilic properties of sulfonyl benzene derivatives, demonstrating their potential in creating highly selective and regioselective organic transformations (Wang et al., 2021).
Scientific Research Applications
Synthesis of Pharmaceuticals : Benzene sulfonyl compounds, similar to ((Difluoromethyl)sulfonyl)benzene, are used in the selective alkylation of the N-H of pyrrolopyrimidines and 5-aminoindoles, which facilitates the synthesis of various pharmaceuticals (Sobolov, Sun, & Cooper, 1998).
Treatment and Prevention of Bacterial Infections : Compounds with sulfonyl, sulfinyl, or sulfenyl groups on benzene rings are useful in synthesis and have biological activity relevant to treating and preventing bacterial infections (Brown, 1996).
Sulfonation Processes : These compounds are also involved in sulfonation processes, which are crucial in various chemical synthesis pathways (Brown, 1991).
Extraction and Separation of Hydrocarbons : In a study on the separation of benzene and hexane, short alkyl chains in ionic liquids containing sulfonyl-amide groups led to more effective extraction, highlighting the potential of sulfonyl compounds in industrial applications (Arce, Earle, Rodríguez, & Seddon, 2007).
Photocatalysis : A novel method for benzylic C-H bond sulfonylation under visible light was demonstrated, offering potential industrial applications (Gong, Chen, Lai, Cheng, Sun, & Wu, 2018).
Herbicidal Activity : Sulfonanilides with pyrimidinyl-containing groups at the 2′-position, which may be related to sulfonyl benzene structures, show excellent pre-emergence herbicidal activity without harming rice plants (Yoshimura et al., 2011).
Bioremediation : Bioremediation of groundwater contaminated with benzene and sulfolane can be achieved using specific bacteria, highlighting the environmental applications of such compounds (Yang et al., 2019).
Safety And Hazards
The safety data sheet for ((Difluoromethyl)sulfonyl)benzene indicates that it causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and to prevent inhalation of vapors and smoke . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Future Directions
properties
IUPAC Name |
difluoromethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDNAVPELLXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473498 | |
Record name | ((Difluoromethyl)sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((Difluoromethyl)sulfonyl)benzene | |
CAS RN |
1535-65-5 | |
Record name | ((Difluoromethyl)sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | difluoromethanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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